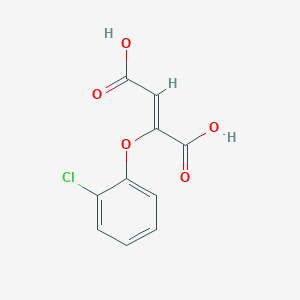
2-(2-Chlorophenoxy)-2-butenedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenoxy)-2-butenedioic acid, also known as Chlorophenoxyisobutyric acid (CPIB), is a synthetic plant growth regulator that has been extensively used in agricultural practices. CPIB is a white crystalline powder that is soluble in water and organic solvents. It is widely used to control the growth of plants, increase crop yield, and improve the quality of fruits and vegetables.
Wirkmechanismus
CPIB acts as an inhibitor of auxin transport in plants. Auxins are transported from the shoot to the root through the phloem, and CPIB disrupts this transport by inhibiting the activity of PIN proteins, which are responsible for the transport of auxins. As a result, CPIB inhibits cell division and elongation, leading to stunted growth of the plant.
Biochemical and Physiological Effects
CPIB has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose, a major component of plant cell walls. CPIB also inhibits the activity of peroxidases, which are involved in the synthesis of lignin, another major component of plant cell walls. As a result, CPIB reduces the strength and rigidity of plant cell walls, leading to stunted growth of the plant.
Vorteile Und Einschränkungen Für Laborexperimente
CPIB is a useful tool for studying plant growth and development in the laboratory. It is relatively easy to use and has a well-established mechanism of action. However, there are some limitations to its use. CPIB is toxic to some plant species, and its effects can vary depending on the concentration and duration of exposure. In addition, CPIB can interfere with other plant growth regulators, making it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on CPIB. One area of interest is the development of new synthetic analogs of CPIB that have improved efficacy and specificity. Another area of interest is the use of CPIB in combination with other plant growth regulators to achieve synergistic effects. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of CPIB on plant growth and development.
Synthesemethoden
CPIB can be synthesized through a multi-step process involving the reaction of 2-chlorophenol with isobutyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with potassium hydroxide to obtain CPIB. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
CPIB has been extensively used in scientific research to study plant growth and development. It has been shown to inhibit the growth of various plants by interfering with cell division and elongation. CPIB has also been used to study the role of auxins, a class of plant hormones that regulate plant growth and development. CPIB has been used to investigate the effects of auxin on root development and to study the mechanisms underlying the regulation of gene expression in plants.
Eigenschaften
Produktname |
2-(2-Chlorophenoxy)-2-butenedioic acid |
|---|---|
Molekularformel |
C10H7ClO5 |
Molekulargewicht |
242.61 g/mol |
IUPAC-Name |
(Z)-2-(2-chlorophenoxy)but-2-enedioic acid |
InChI |
InChI=1S/C10H7ClO5/c11-6-3-1-2-4-7(6)16-8(10(14)15)5-9(12)13/h1-5H,(H,12,13)(H,14,15)/b8-5- |
InChI-Schlüssel |
PGNXFAPJRFCCPP-YVMONPNESA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)O/C(=C\C(=O)O)/C(=O)O)Cl |
SMILES |
C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)
![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)
![N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300245.png)


![4-Fluorobenzyl 2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl sulfide](/img/structure/B300253.png)

![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)




![N-[2-(4-tert-butylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B300266.png)
